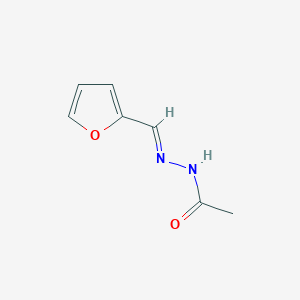

N'-(Furan-2-ylmethylene)acetohydrazide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3681-18-3 |

|---|---|

Molekularformel |

C7H8N2O2 |

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

N-[(E)-furan-2-ylmethylideneamino]acetamide |

InChI |

InChI=1S/C7H8N2O2/c1-6(10)9-8-5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b8-5+ |

InChI-Schlüssel |

ZIIRIMZLPJIXLO-VMPITWQZSA-N |

Isomerische SMILES |

CC(=O)N/N=C/C1=CC=CO1 |

Kanonische SMILES |

CC(=O)NN=CC1=CC=CO1 |

Herkunft des Produkts |

United States |

Contextual Significance of Hydrazone Derivatives in Medicinal and Material Sciences

Hydrazones, characterized by the azomethine group (–NHN=CH–), are a class of organic compounds with remarkable functional versatility. Their importance spans medicinal chemistry, pharmacology, and material sciences due to their wide array of biological activities and chemical properties. researchgate.netnih.gov These compounds are recognized for their role in the development of new therapeutic agents, with studies demonstrating their potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, anticancer, and antiviral agents. researchgate.netnih.gov For instance, certain hydrazone derivatives have been identified as potent inhibitors of enzymes crucial for the survival of pathogens, such as the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov

The functional core of hydrazones, the C=N double bond, allows for the existence of E/Z isomers, and the adjacent amide bond can lead to conformational isomers (syn- and anti-periplanar), which can significantly influence their interaction with biological targets. researchgate.net This structural flexibility, combined with the relative ease of their synthesis—typically a condensation reaction between a hydrazide and an aldehyde or ketone—makes them attractive scaffolds for creating large libraries of compounds for high-throughput screening in drug discovery. mdpi.com

Beyond medicine, hydrazone derivatives are finding applications in material sciences. They have been investigated for use as chemosensors for detecting ions and neutral molecules, as corrosion inhibitors, and as components in the synthesis of polymers and nanoparticles. researchgate.net Their ability to form stable complexes with various metal ions is a key feature, leading to the development of new catalysts and materials with interesting magnetic and optical properties. nih.gov

Structural Characteristics of the Furan 2 Ylmethylene Moiety and Acetohydrazide Scaffolds

The furan-2-ylmethylene moiety is derived from furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom. slideshare.net The furan ring is electron-rich and participates in various chemical reactions. Its aromaticity lends a degree of planarity and rigidity to the molecules in which it is incorporated. The oxygen atom in the ring can act as a hydrogen bond acceptor, a property that is often crucial for molecular recognition in biological systems. nih.gov The methylene (B1212753) bridge connects the furan ring to the hydrazone nitrogen, providing a point of rotational freedom. In many related structures, the furan ring has been shown to engage in important interactions, such as π-π stacking with aromatic residues in enzyme active sites. nih.gov

The acetohydrazide scaffold is derived from acetic acid and hydrazine (B178648). It contains a reactive hydrazide functional group (–CONHNH2). nih.gov This group is a versatile synthon in organic chemistry, used for the preparation of various heterocyclic compounds. mdpi.com A critical feature of the acetohydrazide-derived hydrazone is the keto-enol tautomerism and the potential for different conformations around the amide bond. mdpi.comnih.gov In the solid state, they typically exist in the keto form, but an equilibrium between keto and enol forms can exist in solution. mdpi.com The hydrazide portion provides both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen), facilitating the formation of intra- and intermolecular hydrogen bonds that stabilize crystal structures and mediate interactions with biological receptors. nih.gov

The combination of the furan ring with the acetohydrazide backbone in N'-(Furan-2-ylmethylene)acetohydrazide creates a molecule with multiple coordination sites (the furan oxygen, the imine nitrogen, and the carbonyl oxygen), making it an excellent ligand for forming metal complexes. nih.gov

Research Rationale and Contemporary Relevance of N Furan 2 Ylmethylene Acetohydrazide Investigations

General Principles of Hydrazone Synthesis

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. Their synthesis is a cornerstone of organic chemistry, primarily achieved through the reaction of aldehydes or ketones with hydrazines or hydrazides.

The most direct and common method for synthesizing this compound involves the condensation reaction between furan-2-carbaldehyde (also known as furfural) and acetohydrazide. This reaction is a classic example of nucleophilic addition-elimination. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond characteristic of a hydrazone.

Similarly, various hydrazide precursors can be reacted with furan-2-carbaldehyde or its derivatives to produce a wide array of furan-based hydrazones. For instance, condensing furan-2-carbaldehyde with furoic hydrazide yields N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. scispace.comresearchgate.net Another example involves the reaction of furfural (B47365) with 2-cyanoacetohydrazide (B512044) to form 2-cyano-N'-(furan-2-ylmethylene)acetohydrazide. scirp.org The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol (B145695) or 1,4-dioxane. scirp.orgchempap.org

While many hydrazone syntheses proceed efficiently without a catalyst, the reaction rate can be enhanced by the use of acid or base catalysts. A few drops of a concentrated acid, like hydrochloric acid, can significantly shorten the reaction time by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. chempap.org

More advanced catalytic methods have also been developed. These include:

Metal Catalysts: Ferric chloride (FeCl₃) has been used as a catalyst for the synthesis of hydrazones from azides and N,N-dimethylhydrazine. organic-chemistry.org In reactions involving furan derivatives, copper(II) chloride (CuCl₂) has been employed as a catalyst for the condensation of 5-phenyl-2-furaldehyde (B76939) with dicarbonyl compounds. ekb.eg

Palladium-Catalyzed Cross-Coupling: In the synthesis of more complex analogues, palladium catalysts like Pd(PPh₃)₄ are used in Suzuki-Miyaura cross-coupling reactions to first create substituted furan-2-carbaldehyde intermediates, which are then condensed with a hydrazide. nih.gov

Acceptorless Dehydrogenative Coupling: This modern approach allows for the direct synthesis of arylhydrazones from arylhydrazines and alcohols, offering high selectivity. organic-chemistry.org

Advanced Synthetic Protocols for this compound Derivatives

Beyond basic condensation, several advanced protocols have been established to optimize the synthesis of this compound and its derivatives, focusing on improving yield, purity, and reaction time.

Conventional synthesis remains a widely used method, typically involving the refluxing of reactants in an organic solvent. The choice of solvent is crucial and is often an alcohol like methanol (B129727) or ethanol, or other solvents such as 1,4-dioxane. scispace.comscirp.org For example, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide was synthesized by refluxing furfuraldehyde and furoic hydrazide in methanol for three hours, resulting in a 78% yield. scispace.com Similarly, the condensation of 5-(nitrophenyl)-2-furaldehydes with various hydrazides is effectively carried out in boiling ethanol. chempap.org

| Hydrazone Product | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide | Furfuraldehyde & Furoic hydrazide | Methanol | Reflux, 3 hours | 78% | scispace.com |

| 2-Cyano-N'-(furan-2-ylmethylene)acetohydrazide | Furfural & 2-Cyanoacetohydrazide | 1,4-Dioxane | Reflux, 3 hours | 98% | scirp.org |

| 5-(4-Nitrophenyl)-2-furfurylidene thiosemicarbazone | 5-(4-Nitrophenyl)-2-furaldehyde & Thiosemicarbazide (B42300) | Ethanol | Boiling, then stand for 2 hours | High | chempap.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and "green" alternative to conventional heating. researchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significant reductions in reaction times, often from hours to minutes, and frequently resulting in higher yields and cleaner products. researchgate.netnih.gov The synthesis of furan-based hydrazone derivatives has been shown to be highly successful using MAOS, often providing yields comparable to or greater than conventional methods in a fraction of the time. researchgate.netasianpubs.org For instance, sustainable procedures have been developed to convert furfural hydrazones into other valuable compounds using microwave heating in recyclable ionic liquids. nih.govucl.ac.uk

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Furfuraldehyde Based Hydrazone Derivatives | Conventional | Hours | Good to High | researchgate.netasianpubs.org |

| Microwave-Assisted | Minutes | Similar or Higher | researchgate.netasianpubs.org | |

| 2-Quinoxalinone-3-hydrazone Derivatives | Conventional | 8-10 hours | - | nih.gov |

| Microwave-Assisted | 5-10 minutes | High | nih.gov |

Design and Synthesis of Analogue Compounds

The basic this compound scaffold is a versatile template for the design and synthesis of a wide range of analogue compounds. By modifying either the furan ring or the acetohydrazide moiety, chemists can generate extensive libraries of new molecules.

For example, starting with 5-bromofuran-2-carbaldehyde, Suzuki-Miyaura cross-coupling reactions can introduce various aryl groups onto the furan ring. The resulting aldehyde derivatives are then condensed with thiosemicarbazide or its substituted forms to produce novel inhibitors of viral proteases. nih.gov In another approach, N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide was synthesized from furan-2-carbaldehyde and 2-hydroxybenzohydrazide. nih.gov

The synthesis of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides demonstrates a different synthetic strategy. nih.gov This process involves a nucleophilic substitution between a 2-oxoindoline derivative and ethyl chloroacetate, followed by a reaction with hydrazine (B178648) monohydrate to create a hydrazide intermediate. This intermediate is then condensed with various aldehydes to yield the final products. nih.gov Similarly, 2-cyano-N'-(furan-2-ylmethylene)acetohydrazide can serve as a building block for a series of heterocyclization reactions to form more complex structures. scirp.org

Strategic Structural Modifications and Substituent Incorporations

The this compound molecule offers several sites for structural modification, primarily on the furan ring and the acetohydrazide moiety. Researchers have systematically introduced various substituents to create derivatives with altered electronic and steric properties.

A common strategy involves the condensation of a modified hydrazine with an aldehyde or ketone. For instance, derivatives can be synthesized by reacting a hydrazide with different aromatic or aliphatic ketones. nih.gov This method allows for the introduction of a wide range of substituents attached to the imine carbon.

Another approach focuses on modifying the acetohydrazide portion of the molecule. The acetyl group can be replaced with other acyl groups to generate new hydrazone derivatives. An example is the synthesis of (E)-3-(furan-2-yl) acrylohydrazides, where the backbone is extended. peerj.com This modification involves a three-step synthesis starting from furan-2-carbaldehyde, proceeding through an ester intermediate, which then reacts with hydrazine monohydrate to form the acrylohydrazide. peerj.com

Furthermore, the core structure can be altered more significantly. For example, replacing the acetyl group with a thiocarbamoyl moiety leads to the formation of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives. nih.gov These compounds can be further modified by introducing substituents at the R2 position of the scaffold to explore structure-activity relationships. nih.gov

Modifications are not limited to the hydrazide portion. The furan ring itself can be substituted. A general procedure involves using a substituted furan-2-carbaldehyde as the starting material in the condensation reaction with acetohydrazide.

The following table summarizes various structural modifications based on the N'-alkylideneacetohydrazide scaffold.

| Starting Hydrazide | Condensing Carbonyl Compound | Resulting Derivative Class | Reference |

| 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | Benzaldehyde | N'-benzylidene-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | nih.gov |

| 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | 2-Chlorobenzaldehyde | N'-(2-chlorobenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | nih.gov |

| 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | 2,3-Dihydroxybenzaldehyde | N'-(2,3-dihydroxybenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | nih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | 4-Aminoacetophenone | N′-[1-(4-aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | nih.gov |

| (E)-3-(furan-2-yl) acrylohydrazide | Thiophene-2-carbaldehyde | (2E, N'E)′-3-(furan-2-yl)-N'-(thiophen-2-ylmethylene) acrylohydrazide | peerj.com |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of hydrazone compounds provides valuable information about their electronic transitions. For a closely related compound, N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide , the electronic spectrum, recorded in a dimethylformamide (DMF) solution, reveals distinct absorption bands. nih.govnih.govresearchgate.net These bands are attributed to π→π* and n→π* electronic transitions within the molecule. The transitions originating from the aromatic rings (phenyl and furan) and the azomethine (–C=N–) and carbonyl (–C=O) groups contribute to the observed spectrum. nih.govnih.govresearchgate.net

Specifically, for N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide, one band is observed due to the π→π* transition of the phenyl and furan rings. nih.gov Another band is assigned to the π→π* transition of both the carbonyl and azomethine groups. nih.gov It is important to note that while this data provides insight into the electronic behavior of a similar molecular scaffold, the precise absorption maxima and transition energies for this compound may differ due to the absence of the hydroxyl group on the benzoyl moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. The mass spectrum of the related compound, N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide , shows a molecular ion peak that confirms its molecular weight. nih.govresearchgate.net

The fragmentation pattern of N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide reveals the loss of specific fragments from the molecular ion. nih.govresearchgate.net For instance, the spectrum displays peaks corresponding to the loss of a hydroxyl (–OH) group and an oxygen atom. nih.govresearchgate.net A significant peak in the spectrum is attributed to the loss of the phenyl ring, leading to the formation of a C₆H₅N₂O⁺ fragment. nih.govresearchgate.net This fragment can undergo further degradation, such as the loss of a CN fragment, resulting in the formation of a furan radical. nih.govresearchgate.net While these fragmentation patterns are for a related molecule, they suggest a likely fragmentation behavior for this compound, which would be expected to involve cleavages around the hydrazone and amide linkages.

X-ray Crystallographic Analysis of Molecular and Supramolecular Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Conformation and Tautomeric Forms

The molecular structure of this compound has been determined by X-ray diffraction. The molecule exists in a trans configuration with respect to the C=N bond. The acetohydrazide group is essentially planar, and it forms a dihedral angle of 5.35 (8)° with the furan ring. The compound exists in the keto tautomeric form, which is evident from the observed bond lengths within the hydrazide moiety.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

In the crystal structure of this compound, molecules are linked into chains along the a-axis by intermolecular N—H···O hydrogen bonds. This hydrogen bonding scheme is a key feature of the supramolecular assembly of the compound in the solid state.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

A Hirshfeld surface analysis for the specific compound this compound has not been reported in the reviewed literature. However, Hirshfeld surface analyses of other furan-containing hydrazone derivatives reveal the relative contributions of various intermolecular contacts to the crystal packing. nih.govresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org For instance, in related structures, H···H, C···H/H···C, and O···H/H···O contacts are often the most significant, indicating that van der Waals forces and hydrogen bonds are the dominant interactions in the crystal packing. nih.govresearchgate.netsemanticscholar.org Such analyses provide a quantitative insight into the nature and extent of intermolecular forces that stabilize the crystal lattice.

Crystal System and Space Group Determination

The crystallographic data for this compound reveals that it crystallizes in the triclinic system with the space group P-1. The unit cell parameters have been determined from single-crystal X-ray diffraction data.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.4618 (13) |

| b (Å) | 9.275 (3) |

| c (Å) | 10.541 (4) |

| α (°) | 112.069 (15) |

| β (°) | 98.135 (16) |

| γ (°) | 101.945 (11) |

| V (ų) | 383.8 (2) |

| Z | 2 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Particle Size Analysis

No specific studies detailing the Powder X-ray Diffraction (PXRD) analysis of this compound for crystalline phase identification or particle size analysis were identified in the available literature. While crystal structures of related compounds, such as N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide and various metal complexes, have been determined using single-crystal X-ray diffraction, this data does not directly provide the powder diffraction pattern required for the analysis of the bulk material's crystallinity and particle characteristics.

Dielectric Relaxation Spectroscopy for Molecular Interactions

No research articles focusing on the dielectric relaxation spectroscopy of this compound to study its molecular interactions were found. While dielectric studies have been performed on some related hydrazone derivatives to understand molecular dynamics and interactions, this specific compound has not been the subject of such investigations in the available scientific reports.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure, electronic properties, and spectroscopic features of N'-(Furan-2-ylmethylene)acetohydrazide. These theoretical approaches allow for the investigation of the molecule in its ground and excited states, providing data that is often complementary to experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are utilized to determine the most stable molecular geometry. This process, known as geometry optimization, identifies the lowest energy conformation of the molecule. The optimized structure reveals key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. For instance, the planarity of the acetohydrazide group and its orientation relative to the furan (B31954) ring are critical parameters determined through DFT. iucr.org

Hartree-Fock (HF) Theory Calculations

Hartree-Fock (HF) theory is another ab initio method used for quantum chemical calculations. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are valuable for providing a baseline understanding of the electronic structure. In the study of furan-hydrazide derivatives, HF methods have been used alongside DFT to compare and validate computational results. manchester.ac.uk For this compound, HF calculations would typically predict slightly different bond lengths and angles compared to DFT, with the latter generally showing better agreement with experimental X-ray diffraction data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. bohrium.comnih.gov The distribution of these orbitals across the molecule highlights the regions most likely to be involved in electrophilic and nucleophilic attacks. In similar furan-hydrazide compounds, the HOMO is often localized on the furan ring and the hydrazide moiety, while the LUMO is distributed over the entire molecule. iucr.org

Table 1: Representative Frontier Molecular Orbital Energies for a Furan-Hydrazide Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.32 |

| ELUMO | -2.27 |

| Energy Gap (ΔE) | 4.05 |

Note: The data in this table is representative of a similar furan-hydrazide compound and is for illustrative purposes only, as specific published data for this compound is not available. iucr.org

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor Indices)

Local reactivity is described by Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The dual descriptor (Δf(r)) further refines this by indicating whether a specific site is more prone to nucleophilic or electrophilic attack. For this compound, such analysis would pinpoint specific atoms within the furan ring and the acetohydrazide chain as the most reactive centers.

Table 2: Representative Global Reactivity Descriptors for a Furan-Hydrazide Derivative

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.29 |

| Chemical Hardness (η) | 2.02 |

| Global Softness (S) | 0.49 |

Note: The data in this table is based on a similar furan-hydrazide compound and is for illustrative purposes. Specific published data for this compound is not available. iucr.org

Prediction of Vibrational Frequencies and Spectroscopic Assignments

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of this compound using methods like DFT, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental values. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations of the various functional groups (C=O, N-H, C-N, furan ring modes). This detailed assignment helps in the unambiguous interpretation of the experimental spectra. nih.gov

First-Order Hyperpolarizability Calculations for Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties is important for applications in optoelectronics. The first-order hyperpolarizability (β₀) is a measure of a molecule's second-order NLO response. For this compound, computational methods can predict this property. Molecules with large β₀ values are promising candidates for NLO materials. Calculations for similar hydrazone derivatives have shown that the presence of donor and acceptor groups and a conjugated π-electron system, as found in this compound, can lead to significant NLO properties. The calculated hyperpolarizability can be compared to that of standard NLO materials like urea. nih.gov

Thermodynamic Parameter Derivations

Computational chemistry offers a powerful lens for examining the thermodynamic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), key parameters that govern the molecule's stability and reactivity can be calculated. These calculations are fundamental to understanding the molecule's behavior at an atomic level.

DFT calculations have been successfully employed to determine the thermodynamic parameters of structurally related furan hydrazone compounds. researchgate.netnih.gov These studies typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations at the same level of theory. From these calculations, several key thermodynamic parameters can be derived.

Zero-Point Energy (ZPE): This is the lowest possible energy that a quantum mechanical system may have, representing the energy of its ground state. It is a critical correction factor when calculating reaction enthalpies and activation energies.

Rotational Constants: These constants are related to the molecule's moments of inertia and are essential for interpreting microwave spectroscopy data. They provide precise information about the molecular geometry.

Enthalpy and Entropy: Thermodynamic functions such as enthalpy (H) and entropy (S) can be calculated based on the vibrational frequencies and other molecular properties. These values are crucial for predicting the spontaneity of reactions and the stability of different conformations. For instance, in a study of related hydrazones, the enthalpy of activation (ΔH) and entropy of activation (ΔS) were calculated to understand reaction kinetics. researchgate.net

| Thermodynamic Parameter | Calculated Value | Unit |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | eV |

| Energy Gap (ΔE) | Difference between HOMO and LUMO energies | eV |

| Total Energy | Sum of electronic and nuclear repulsion energies | Hartrees |

These values are representative and derived from studies on analogous compounds. Specific values for this compound would require dedicated computational analysis.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are indispensable tools in modern chemistry, providing a bridge between theoretical calculations and real-world applications. These approaches are particularly prominent in the design and discovery of new therapeutic agents.

In-silico molecular design, a cornerstone of Computer-Aided Drug Design (CADD), involves the use of computational methods to discover, design, and optimize new drug compounds. f1000research.combiointerfaceresearch.com This approach significantly accelerates the drug development process, making it more efficient and cost-effective. f1000research.com For furan-hydrazone scaffolds, CADD principles are applied to screen virtual libraries of compounds, predict their biological activity, and assess their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.netresearchgate.net

The process often begins with identifying a biological target, such as an enzyme or receptor, implicated in a disease. f1000research.com Then, vast libraries of virtual compounds, including derivatives of this compound, are computationally screened for their potential to interact with this target. nih.govnih.gov Properties such as drug-likeness and oral bioavailability are predicted using specialized software, helping to prioritize compounds for synthesis and further testing. researchgate.netresearchgate.net This strategy allows researchers to focus resources on candidates with the highest probability of success.

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific target protein (the receptor). nih.gov This method is crucial for understanding the interactions that stabilize the ligand-receptor complex and is widely used in structure-based drug design. nih.gov

Numerous studies have employed molecular docking to investigate the interaction of furan-based hydrazones with various biological targets. For example, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide were docked into the active site of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govnih.gov The simulations revealed that these compounds could fit into the enzyme's catalytic site, forming key interactions like hydrogen bonds and π-π stacking with essential amino acid residues such as His41 and His163. nih.gov Similarly, other furan hydrazone derivatives have been docked against targets like GlcN-6P synthase and DNA gyrase B to explore their potential as antimicrobial agents. researchgate.netresearchgate.net

The table below summarizes findings from a molecular docking study of a furan-hydrazone derivative with the SARS-CoV-2 Mpro receptor, highlighting the types of interactions observed.

| Interacting Residue | Interaction Type | Distance (Å) |

| HIS41 | π-π stacking | - |

| HIS163 | Hydrogen Bond | - |

| CYS145 | Covalent/Non-covalent | - |

| GLU166 | Hydrogen Bond | - |

Data is generalized from docking studies of furan-hydrazone derivatives against the SARS-CoV-2 Mpro active site. nih.gov

These docking studies provide a rational basis for optimizing the molecular structure of the ligand to enhance its binding affinity and selectivity for the target, a core principle of CADD. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. This is typically achieved through computational methods that systematically explore the molecule's potential energy surface to find energy minima.

For flexible molecules like this compound, which possess several rotatable bonds, conformational analysis is critical. Studies on related carbohydrazides have used computational analysis to predict the most stable isomer. manchester.ac.uk For instance, it was found that the E-isomer of a related compound was significantly stabilized by stronger intermolecular hydrogen bonding compared to the Z-isomer, providing a clear rationale for its preferential formation. manchester.ac.uk

Energy minimization is an integral part of this process. Using force fields like OPLS3 or quantum mechanical methods like DFT, an initial, often arbitrary, 3D structure of the molecule is computationally relaxed into a lower-energy state. researchgate.netnih.gov This "optimized geometry" represents a stable conformation and serves as the starting point for further studies like molecular docking. nih.gov The process involves calculating optimized parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography for validation. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complexation of N Furan 2 Ylmethylene Acetohydrazide

Synthesis and Characterization of Transition Metal Complexes

The formation of stable complexes between N'-(Furan-2-ylmethylene)acetohydrazide and various transition metals is a well-documented area of study. The synthesis typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with the application of heat to facilitate the reaction.

Stoichiometric Ratios of Ligand-Metal Coordination

Elemental analysis and mass spectrometry are crucial techniques for determining the stoichiometric ratio of the ligand to the metal ion in the resulting complexes. For this compound and its derivatives, a common coordination stoichiometry observed is 1:2 (Metal:Ligand). researchgate.netnih.govdntb.gov.uanih.govijsr.net This indicates that two molecules of the ligand coordinate to a single metal ion. However, other stoichiometric ratios, such as 1:1 and 2:1 (Metal:Ligand), have also been reported for related hydrazone ligands, highlighting the versatility of this class of compounds in forming diverse coordination architectures. researchgate.net The specific ratio is influenced by factors such as the nature of the metal ion, the reaction conditions, and the specific structure of the ligand.

Spectroscopic Investigations of Metal Chelates (IR, UV-Vis, NMR, ESR)

Spectroscopic methods are indispensable for elucidating the structure and bonding within the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides vital information about the functional groups involved in coordination. The IR spectrum of the free ligand typically shows characteristic bands for the N-H, C=O (amide I), and C=N (azomethine) groups. Upon complexation, a notable shift in the C=N stretching vibration to a lower frequency is often observed, indicating the coordination of the azomethine nitrogen to the metal ion. researchgate.netnih.govnih.gov Furthermore, the disappearance of the C=O band and the appearance of a new band at a lower wavenumber can suggest the enolization of the keto group and subsequent coordination of the deprotonated enolic oxygen. researchgate.netnih.govnih.gov The presence of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The spectra of the free ligand typically exhibit bands corresponding to π-π* and n-π* transitions. Upon complexation, these bands may shift, and new bands in the visible region, attributed to d-d transitions of the metal ion, often appear. bioinfopublication.org The position and intensity of these d-d bands can help in assigning the geometry of the complex, with different geometries (e.g., octahedral, tetrahedral, square planar) giving rise to distinct spectral patterns. researchgate.netnih.goviosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes. In the ¹H NMR spectrum of the free ligand, signals for the -NH and -CH=N protons are characteristic. Upon complexation, the disappearance of the -NH proton signal can provide further evidence for the deprotonation and coordination of the enolic form. researchgate.net Shifts in the positions of other protons, particularly the azomethine proton, also indicate coordination. ijsr.net Similarly, in the ¹³C NMR spectra, shifts in the signals of the carbonyl and azomethine carbons upon complexation confirm their involvement in bonding. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The ESR spectra can provide information about the ground electronic state and the nature of the metal-ligand bond. researchgate.netnih.gov For instance, the g-values obtained from the spectrum can help in determining the geometry and the covalent character of the complex.

Magnetic Susceptibility and Molar Conductivity Measurements for Electronic and Ionic Properties

Magnetic Susceptibility: Magnetic susceptibility measurements are employed to determine the magnetic moment of the metal complexes, which in turn reveals the number of unpaired electrons and provides strong evidence for the geometry of the complex. For instance, octahedral Co(II) and Ni(II) complexes typically exhibit magnetic moments in specific ranges that are consistent with their electronic configurations in that geometry. iosrjournals.orgsemanticscholar.org Diamagnetic behavior is expected for Zn(II) and Cd(II) complexes. bioinfopublication.org

Molar Conductivity: Molar conductivity measurements in a suitable solvent like DMF or DMSO are used to determine the electrolytic or non-electrolytic nature of the complexes. nih.govresearchgate.net Low molar conductivity values generally indicate that the complexes are non-electrolytes, suggesting that the anions are not present as free ions but are either coordinated to the metal or absent from the complex structure. nih.govresearchgate.net Conversely, higher molar conductivity values suggest an ionic nature. nih.govresearchgate.net

Ligand Behavior and Chelation Modes

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and its ability to exist in different tautomeric forms.

Identification of Coordinating Atoms and Binding Sites

Spectroscopic evidence strongly suggests that this compound and its derivatives typically act as bidentate or tridentate ligands. nih.govijsr.netnih.gov The primary coordinating atoms are the azomethine nitrogen and the enolic oxygen, which results from the tautomerization of the amide group. researchgate.netnih.govnih.gov This O, N chelation forms a stable five- or six-membered ring with the metal ion. In some cases, the oxygen atom of the furan (B31954) ring can also participate in coordination, leading to tridentate behavior. irjponline.org

Geometric Configurations of Metal Complexes (e.g., Octahedral, Square Planar, Tetrahedral)

The geometry of metal complexes formed with this compound and related Schiff base hydrazone ligands is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the ligand-to-metal ratio. Spectroscopic and magnetic studies have been instrumental in elucidating these structures, with octahedral, tetrahedral, and square planar geometries being the most commonly proposed arrangements. nih.govresearchgate.net

For instance, studies on the metal complexes of the related ligand, N'-(furan-2-yl-methylene)-2-(p-tolylamino)acetohydrazide, have proposed various geometries based on the metal ion. nih.gov Complexes with Mn(II), Fe(III), Cr(III), and Ru(III) were suggested to have an octahedral geometry. nih.govresearchgate.net In the case of Co(II) and Ni(II), both octahedral and tetrahedral geometries were proposed, while Cu(II) complexes were found to exhibit either octahedral or square planar configurations. nih.govresearchgate.net Similarly, mononuclear complexes of Co(II), Ni(II), and Cu(II) with (E)-N'-{(2-hydroxynaphthalen-1-yl) methylene}furan-2-carbohydrazide have been reported to adopt an octahedral geometry with a 1:2 metal-to-ligand stoichiometry. ijsr.net

In a study of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide complexes with Co(II), Ni(II), Cu(II), and Zn(II), the spectral data for the Ni(II) complex suggested a tetrahedral geometry. nih.gov The electronic spectrum showed a characteristic band assigned to the 3T1(F)→3T1(P) transition for tetrahedral Ni(II) ions. nih.gov Complexes of Zn(II) and Cd(II) with related Schiff base ligands are also commonly found to be four-coordinated, resulting in tetrahedral geometries. bioinfopublication.org

The formation of these different geometries is a testament to the versatility of the hydrazone ligand, which can coordinate to metal ions in various modes. The ligand can act as a neutral bidentate or tridentate species, or it can be deprotonated to act as a monobasic ligand. nih.gov The specific coordination mode, along with the presence of other coordinating species like water or anions, ultimately determines the final geometry of the metal complex.

Table 1: Proposed Geometries of Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Derivative | Proposed Geometry | Reference |

| Mn(II), Fe(III), Cr(III), Ru(III) | N'-(furan-2-yl-methylene)-2-(p-tolylamino)acetohydrazide | Octahedral | nih.govresearchgate.net |

| Co(II), Ni(II) | N'-(furan-2-yl-methylene)-2-(p-tolylamino)acetohydrazide | Octahedral/Tetrahedral | nih.govresearchgate.net |

| Cu(II) | N'-(furan-2-yl-methylene)-2-(p-tolylamino)acetohydrazide | Octahedral/Square Planar | nih.govresearchgate.net |

| Ni(II) | N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Tetrahedral | nih.gov |

| Co(II), Ni(II), Cu(II) | (E)-N'-{(2-hydroxynaphthalen-1-yl) methylene}furan-2-carbohydrazide | Octahedral | ijsr.net |

| Ni(II) | Acetone N4-phenyl-thiosemicarbazone | Square Planar | rsc.org |

Theoretical Studies on Metal Complexation

Theoretical studies, particularly those employing computational methods like Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of metal complexes of this compound.

Computational Analysis of Electronic Properties and Stability of Complexes

DFT calculations have been successfully used to analyze the electronic properties of these complexes, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net

In a study on N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes, DFT calculations revealed that the free ligand had the highest HOMO-LUMO energy gap, while its Ni(II) complex exhibited the lowest. nih.govnih.govresearchgate.net A smaller energy gap generally implies higher reactivity and lower kinetic stability. These computational findings help in understanding the electronic transitions observed in the UV-visible spectra of the complexes.

The distribution of HOMO and LUMO densities also provides information about the sites of electrophilic and nucleophilic attack. For these hydrazone ligands and their complexes, the HOMO is often localized on the aromatic rings and the hydrazone moiety, while the LUMO may be centered on the metal ion in the complexes. This distribution is key to understanding their coordination behavior and reactivity.

Table 2: DFT Calculated Electronic Properties of N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) and its Ni(II) Complex

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (eV) | Reference |

| H₂L | Highest Value | Highest Value | Highest Value | nih.govnih.govresearchgate.net |

| Ni(II) Complex | Lower Value | Lowest Value | Lowest Value | nih.govnih.govresearchgate.net |

Kinetic and Thermodynamic Parameters of Complex Decomposition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the decomposition of metal complexes as a function of temperature. These studies provide valuable information about the thermal stability of the complexes and can be used to determine kinetic and thermodynamic parameters of the decomposition processes.

For some metal complexes of N'-(furan-2-yl-methylene)-2-(p-tolylamino)acetohydrazide, thermal decomposition studies have been carried out. nih.govresearchgate.net A general decomposition pattern observed for related hydrazone complexes involves multiple stages. researchgate.net The initial stage typically corresponds to the loss of hydrated water molecules, followed by the loss of coordinated water or anions (like chloride or nitrate) at higher temperatures. The final stage involves the decomposition of the organic ligand moiety, ultimately leaving a metal oxide residue. researchgate.net

While detailed kinetic parameters such as activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS) for the decomposition of this compound complexes are not extensively reported in the provided search results, the methodology for their calculation from thermogravimetric data is well-established. For related systems, the enthalpy and entropy of activation have been calculated for oxidation reactions, demonstrating the applicability of these analyses. researchgate.net Such parameters are crucial for understanding the stability and decomposition pathways of the complexes under thermal stress.

Table 3: General Decomposition Pattern for Hydrazone Metal Complexes from Thermal Analysis

| Decomposition Stage | Description | Typical Temperature Range (°C) | Reference |

| Stage 1 | Loss of hydrated water molecules | 32-150 | researchgate.net |

| Stage 2 | Loss of coordinated water, chloride, nitrate, or acetate (B1210297) ions | 150-300+ | researchgate.net |

| Stage 3 | Decomposition of the organic ligand | Higher temperatures | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Establishing Correlations Between Structural Features and Biological Activities

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a crucial component. Its aromaticity and the presence of the oxygen atom contribute to the molecule's ability to engage in various interactions with biological targets. utripoli.edu.lyresearchgate.net Studies on related furan-containing compounds have shown that the furan moiety can act as a hydrogen bond acceptor and participate in π-π stacking interactions, which are critical for binding to enzymes and receptors. nih.gov

The acetohydrazide portion of the molecule is equally important. The hydrazone linkage (-C=N-NH-C=O) is a key pharmacophore known to be present in a wide array of biologically active compounds, exhibiting antimicrobial, anticonvulsant, and anti-inflammatory properties, among others. semanticscholar.org The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) within the acetohydrazide group allows for specific interactions with biological macromolecules.

Research on a series of substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides has provided valuable insights into the SAR of this class of compounds. For instance, the antimicrobial activity of these derivatives is significantly influenced by the nature and position of substituents on both the furan and the aryl rings.

A study on substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides revealed that these compounds generally exhibit greater antibacterial activity than antifungal activity. semanticscholar.org The pattern of activity was observed to be in the order of B. subtilis > E. coli > S. aureus > A. niger. semanticscholar.org Notably, the presence of electron-withdrawing groups such as -NO2, -Cl, and -Br on the aromatic ring was found to enhance the antimicrobial activity of the compounds. semanticscholar.org

| Compound ID | Substituent on Benzoyl Ring | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs B. subtilis | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs A. niger |

| 1 | H | 100 | 50 | 100 | 200 |

| 2 | 4-CH3 | 100 | 100 | 100 | 200 |

| 3 | 4-OCH3 | 100 | 100 | 100 | 200 |

| 4 | 4-Cl | 50 | 25 | 50 | 100 |

| 5 | 4-Br | 50 | 25 | 50 | 100 |

| 6 | 4-NO2 | 25 | 12.5 | 25 | 50 |

| 7 | 2-Cl | 50 | 25 | 50 | 100 |

| 8 | 2-Br | 50 | 25 | 50 | 100 |

| 9 | 2-NO2 | 25 | 12.5 | 25 | 50 |

This table is generated based on data from a study on substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides and is intended to be illustrative of the structure-activity relationships discussed. The specific compound N'-(Furan-2-ylmethylene)acetohydrazide is a foundational structure in this series.

Rational Design Strategies for Optimizing Compound Potency and Selectivity

The insights gained from SAR studies form the bedrock of rational drug design, enabling the strategic modification of a lead compound to enhance its potency and selectivity. For this compound and its analogs, several rational design strategies can be employed.

One key strategy involves the targeted modification of substituents on the furan ring. Introducing small, electron-withdrawing groups at the 5-position of the furan ring can modulate the electronic properties of the entire molecule, potentially leading to stronger interactions with the target protein. Conversely, the introduction of bulky substituents could be used to probe the steric constraints of the binding pocket.

Another approach focuses on the acetohydrazide moiety. The hydrogen bonding capabilities of this group are critical for activity. Modifications that alter the acidity of the N-H proton or the basicity of the carbonyl oxygen can fine-tune these interactions. For example, replacing the acetyl group with other acyl groups can influence both the steric and electronic properties of this region.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, offers a powerful tool for optimization. nih.gov By docking this compound into the active site of a target enzyme, researchers can identify key interactions and design modifications that enhance binding affinity. For instance, if a hydrophobic pocket is identified near the furan ring, adding a lipophilic substituent at an appropriate position could lead to a significant increase in potency.

The synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, represents another promising strategy. This approach aims to create multifunctional molecules that can interact with multiple targets or exhibit synergistic effects.

Chemometric Approaches in SAR Analysis (e.g., Hierarchical Cluster Analysis, Principal Component Analysis)

To handle the large datasets generated from SAR studies and to extract meaningful relationships, chemometric methods are increasingly being employed. Techniques like Hierarchical Cluster Analysis (HCA) and Principal Component Analysis (PCA) can help in classifying compounds and identifying the key molecular descriptors that govern their biological activity.

Hierarchical Cluster Analysis (HCA) is a statistical method that groups similar objects into clusters. youtube.com In the context of SAR, compounds with similar structural features and biological activities can be grouped together. This allows for the identification of structural motifs that are either beneficial or detrimental to the desired activity. A dendrogram, a tree-like diagram, is generated to visualize the relationships between the clusters. youtube.com

Principal Component Analysis (PCA) is a dimensionality-reduction technique that transforms a large set of variables (molecular descriptors) into a smaller set of uncorrelated variables called principal components. mdpi.com The first few principal components capture most of the variance in the original data. By plotting the compounds in the space of the principal components, it is possible to identify clusters of active and inactive compounds and to understand which descriptors are most important for separating them.

While specific applications of HCA and PCA to this compound are not extensively documented in publicly available literature, the principles of these techniques are widely applicable to hydrazone derivatives. For example, a QSAR study on substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides utilized physicochemical parameters to correlate with antimicrobial activity, indicating that electronic parameters like dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO) were significant in describing antibacterial and antifungal activity, respectively. semanticscholar.org Such descriptors can be effectively used in HCA and PCA to visualize the chemical space and guide further synthesis.

Influence of Substituents on Molecular Polarity, Hydrophobicity, and Hydrogen Bonding Capacity

The introduction of different substituents onto the this compound scaffold has a profound impact on its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

Hydrophobicity: Hydrophobicity, often quantified by the partition coefficient (logP), is a critical determinant of a drug's ability to permeate cell membranes. The furan ring and the hydrocarbon portion of the acetohydrazide contribute to the molecule's hydrophobicity. The nature of the substituents plays a major role in modifying this property. For instance, halogen atoms like chlorine and bromine increase hydrophobicity, which can lead to enhanced membrane permeability and, in some cases, improved biological activity. semanticscholar.org

Hydrogen Bonding Capacity: The ability to form hydrogen bonds is crucial for the interaction of this compound with its biological targets. The molecule has both hydrogen bond donor (the N-H group of the hydrazide) and acceptor sites (the carbonyl oxygen and the furan oxygen). Substituents can influence this capacity in several ways. Electron-withdrawing groups on the furan or an attached aryl ring can increase the acidity of the N-H proton, making it a stronger hydrogen bond donor. Conversely, electron-donating groups can increase the electron density on the carbonyl oxygen, enhancing its hydrogen bond acceptor strength. The strategic placement of substituents that can themselves participate in hydrogen bonding, such as hydroxyl or amino groups, can introduce additional interaction points with the target.

Exploration of Biological Activities Pre Clinical Focus

Antimicrobial Efficacy

Derivatives of N'-(Furan-2-ylmethylene)acetohydrazide have demonstrated notable activity against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria. The presence of the furan (B31954) moiety, a common pharmacophore in medicinal chemistry, often contributes to the biological activity of these molecules. nih.gov

Antibacterial Activity Investigations against Gram-Positive and Gram-Negative Bacteria

Research into furan-based hydrazone derivatives has revealed promising antibacterial properties. For instance, studies on 5-nitrofuran-2-carbohydrazides, which are closely related to the core compound, have shown significant efficacy. These compounds exhibited variable but potent activity against both Gram-positive bacteria like Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis, and Gram-negative bacteria such as Salmonella typhimurium and Klebsiella pneumoniae. researchgate.net The introduction of a nitro group at the 5-position of the furan ring appears to be a key factor in enhancing this activity. researchgate.net

One derivative, a sulfonamide-containing 5-nitrofuran-2-carbohydrazide (B3271388), displayed particularly broad-spectrum antibacterial action with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 7.81 µg/mL against the tested strains. researchgate.net Similarly, metal complexes of related Schiff bases have been tested. For example, a copper complex of a furan-based Schiff base showed activity against Staphylococcus aureus and Pseudomonas aeruginosa with a MIC value of 437 µg/ml. researchgate.net

Table 1: Antibacterial Activity of Selected Furan Hydrazone Derivatives

This table is interactive. Click on headers to sort.

| Compound/Derivative | Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Sulfonamide derivative of 5-nitrofuran-2-carbohydrazide (21f) | Staphylococcus aureus | Gram-Positive | 0.12 - 7.81 | researchgate.net |

| Sulfonamide derivative of 5-nitrofuran-2-carbohydrazide (21f) | Streptococcus pneumoniae | Gram-Positive | 0.12 - 7.81 | researchgate.net |

| Sulfonamide derivative of 5-nitrofuran-2-carbohydrazide (21f) | Bacillus subtilis | Gram-Positive | 0.12 - 7.81 | researchgate.net |

| Sulfonamide derivative of 5-nitrofuran-2-carbohydrazide (21f) | Salmonella typhimurium | Gram-Negative | 0.12 - 7.81 | researchgate.net |

| Sulfonamide derivative of 5-nitrofuran-2-carbohydrazide (21f) | Klebsiella pneumoniae | Gram-Negative | 0.12 - 7.81 | researchgate.net |

| Cu(SB3OME)2 | Staphylococcus aureus | Gram-Positive | 437 | researchgate.net |

Antifungal Activity Studies

The antifungal potential of furan-containing hydrazones has also been extensively investigated. Furan-based Schiff base derivatives are known to exhibit substantial antifungal activities. nih.gov For example, a series of 2-((1-(Furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives demonstrated significant action against pathogenic Candida species. researchgate.net

One of the most active compounds from this series, a trichlorophenyl-substituted Schiff base, showed antifungal activity against Candida krusei and Candida parapsilosis that was as potent as the standard drug, Ketoconazole. researchgate.net Other studies on 5-nitrofuran-2-carbohydrazides also reported activity against Aspergillus fumigatus. researchgate.net This highlights the potential of the furan-hydrazone scaffold in the development of new antifungal agents. nih.gov

Antimycobacterial Activity Research

Tuberculosis remains a major global health issue, driving the search for new therapeutic agents. Furan-based compounds have shown promise in this area. Specifically, certain 5-nitrofuran-2-carbohydrazide derivatives have been evaluated for their antimycobacterial effects against Mycobacterium tuberculosis. researchgate.net

A notable sulfonamide derivative from this class exhibited potent antimycobacterial activity with a MIC value of 3.9 µg/mL. researchgate.net Further research on other heterocyclic systems incorporating the furan-hydrazone moiety has also yielded positive results. For instance, a series of 1,4-benzoxazinone-based hydrazones showed effective antimycobacterial activity against both attenuated and virulent strains of M. tuberculosis, with MIC values as low as 2 µg/mL. nih.gov These findings underscore the potential of these compounds as leads for novel anti-tuberculosis drugs. msptm.org

Anticarcinogenic Potential

The development of novel anticancer agents is a critical area of pharmaceutical research, and N-acyl hydrazone derivatives have been identified as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. nih.gov Furan-containing compounds, in particular, have received increasing attention for their potential as anticancer drugs. nih.gov

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

Numerous in vitro studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. Research on N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes showed that the parent ligand was more potent than its complexes, with significant cytotoxicity against liver (HePG-2) and colon (HCT-116) cancer cell lines. nih.govnih.gov

Other furan-based derivatives have shown potent activity against breast cancer cell lines such as MCF-7. nih.govnih.gov For example, a related compound, N-(furan-2-ylmethylene)-2-(4-methoxyphenylamino)acetohydrazide, was highly cytotoxic against the MCF-7 breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 1.8 µM. researchgate.net The cytotoxic potential often varies depending on the specific structural modifications of the parent compound and the type of cancer cell line being tested. nih.govthieme-connect.de

Table 2: In Vitro Cytotoxicity of Selected Furan Hydrazone Derivatives

This table is interactive. Click on headers to sort.

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| N-(furan-2-ylmethylene)-2-(4-methoxyphenylamino)acetohydrazide | MCF-7 | Breast Adenocarcinoma | 1.8 | researchgate.net |

| N-(furan-2-ylmethylene)-2-(4-methoxyphenylamino)acetohydrazide | HL-60 | Promyelocytic Leukemia | 10.6 | researchgate.net |

| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | HePG-2 | Hepatocellular Carcinoma | >50 | nih.gov |

| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | HCT-116 | Colorectal Carcinoma | >50 | nih.gov |

| Pyridine carbohydrazide (B1668358) derivative of furan (Compound 4) | MCF-7 | Breast Adenocarcinoma | 1.02 | nih.gov |

Molecular Mechanisms of Action (e.g., Cell Cycle Arrest, Protein Regulation)

To understand the basis of their anticancer activity, researchers have investigated the molecular mechanisms through which furan-hydrazone derivatives exert their effects. Studies on furan-based compounds have revealed that they can induce cancer cell death through apoptosis and disrupt the cell cycle. nih.gov

For example, certain furan derivatives were found to cause an accumulation of cells in the G2/M phase of the cell cycle in MCF-7 breast cancer cells. This cell cycle arrest prevents the cancer cells from progressing through mitosis and proliferating. nih.gov Furthermore, these compounds were shown to induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This was confirmed by observing an increase in the levels of the pro-apoptotic protein Bax and the tumor suppressor protein p53, along with a decrease in the anti-apoptotic protein Bcl-2. nih.gov This modulation of key regulatory proteins shifts the balance within the cancer cell towards self-destruction, highlighting a sophisticated mechanism of action that could be exploited for therapeutic benefit. nih.gov

Other Noteworthy Biological Profiles

Antiviral Properties

The emergence of novel and resilient viral strains necessitates a continuous search for new antiviral agents. While direct studies on the antiviral properties of this compound are limited, research into structurally similar compounds has shown promise. Derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govnih.gov

In one study, a series of these carbothioamide derivatives were developed and evaluated. The most potent compounds, F8-B6 and F8-B22, exhibited significant inhibitory activity against SARS-CoV-2 Mpro with IC50 values of 1.57 μM and 1.55 μM, respectively. nih.govnih.gov Further investigation revealed that compound F8-B6 acts as a reversible covalent inhibitor of the enzyme and demonstrated low cytotoxicity in Vero and MDCK cell lines. nih.gov These findings suggest that the furan-2-ylmethylene hydrazine (B178648) scaffold is a valuable starting point for the development of new antiviral drugs, although specific preclinical data for this compound itself remains to be established.

Antioxidant Properties and Radical Scavenging Activity

Hydrazone derivatives are recognized for their potential antioxidant capabilities. However, specific preclinical studies detailing the antioxidant and radical scavenging activity of this compound are not extensively available in the reviewed literature. Research on related thiazolyl hydrazone derivatives has shown that these molecules can possess dual antioxidant and anti-tyrosinase capacities, indicating a potential area for future investigation for the furan-based analogue. ekb.eg

Anticonvulsant and Antidepressant Effects

The furan moiety is present in various compounds with activity in the central nervous system. General studies indicate that furan derivatives can exhibit a range of neurological effects, including anticonvulsant and antidepressant activities. For instance, research on 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives showed a significant antidepressant effect in forced swimming tests in mice, with the most effective compounds reducing immobility time by up to 42.85% without causing motor impairment. researchgate.net Another study on 3-furan-2-yl-N-p-tolyl-acrylamide, a modulator of α7 nicotinic receptors, also demonstrated antidepressant-like behavior in mice. nih.gov

While these studies on related furan structures are promising, specific preclinical trials to determine the direct anticonvulsant or antidepressant efficacy of this compound have not been prominently reported in the available scientific literature. Standard animal models, such as the maximal electroshock (MES) test for generalized seizures and the subcutaneous pentylenetetrazol (scMet) test for myoclonic seizures, are typically used to identify anticonvulsant activity but data for this specific compound is lacking. nih.govnih.gov

Anti-inflammatory and Analgesic Profiles

The hydrazone functional group is a key feature in many compounds designed for anti-inflammatory and analgesic purposes. Studies on N-Arylhydrazone derivatives of mefenamic acid, for example, have yielded compounds with significant analgesic activity in the acetic acid-induced writhing test in mice, with several derivatives showing more potent effects than the parent drug. researchgate.net Similarly, research into α-D-ribofuranose derivatives has identified compounds with significant anti-inflammatory activity in carrageenan-induced paw edema tests in rats, with some showing up to 95.13% inhibition of edema. nih.gov

Despite the recognized potential of the hydrazone and furan moieties, specific preclinical data evaluating the direct anti-inflammatory and analgesic profiles of this compound is not well-documented in the reviewed sources.

Antiparasitic Activity (e.g., Trypanocidal Effects)

A significant area of research for furan-hydrazide derivatives is in the field of antiparasitic agents, particularly against Trypanosoma cruzi, the protozoan that causes Chagas disease. While data on this compound is scarce, extensive research on its close analog, N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides, has demonstrated potent trypanocidal activity. researchgate.netnih.govnih.gov

These 5-nitrofuran derivatives have shown high activity against multiple strains of T. cruzi, including those resistant to current drugs like benznidazole (B1666585) (BZD) and nifurtimox (B1683997) (NFX). researchgate.netnih.gov In one study, a newly designed set of these compounds was found to be 25–30-fold more active than BZD against epimastigote forms and 70-fold more active against intracellular amastigotes, the clinically relevant form of the parasite. nih.gov The most active compounds showed a high selective index, indicating low toxicity to host cells. nih.gov For example, N'-((5-nitrofuran-2-yl) methylene)biphenyl-4-carbohydrazide (C20) showed IC50 values as low as 1.17 μM against the Y strain of T. cruzi. nih.gov These results underscore the potential of the furan-ylmethylene hydrazide scaffold as a basis for developing new treatments for Chagas disease.

**Table 1: Trypanocidal Activity of N'-[(5-nitrofuran-2-yl)methylene] Substituted Hydrazide Derivatives against *T. cruzi***

| Compound | T. cruzi Strain | IC50 (μM) | Reference |

|---|---|---|---|

| N'-((5-nitrofuran-2-yl) methylene)biphenyl-4-carbohydrazide (C20) | Y | 1.17 ± 0.12 | nih.gov |

| N'-((5-nitrofuran-2-yl) methylene)biphenyl-4-carbohydrazide (C20) | Silvio X10 cl1 | 3.17 ± 0.32 | nih.gov |

| N'-((5-nitrofuran-2-yl) methylene)biphenyl-4-carbohydrazide (C20) | Bug 2149 cl10 | 1.81 ± 0.18 | nih.gov |

| Benznidazole (Reference) | Y | 22.69 ± 1.96 | researchgate.net |

| Nifurtimox (Reference) | Y | 3.78 ± 0.10 | researchgate.net |

Molluscicidal Activity against Terrestrial Species

Derivatives of hydrazide have been investigated for their potential to control terrestrial snail populations that are significant agricultural pests. Studies have evaluated related compounds and their metal complexes against species such as Eobania vermiculata and Monacha obstructa. researchgate.netcabidigitallibrary.org

For instance, research on 2-(p-tolylamino)acetohydrazide (HL) and its metal complexes demonstrated significant toxicological effects against Eobania vermiculata. researchgate.netekb.eg The nickel(II) complex of this ligand was particularly effective, with a median lethal concentration (LC50) of 53.55 ppm. researchgate.netekb.eg The parent ligand itself showed higher toxicity than its cobalt(II) complex, with LC50 values of 87.92 ppm and 95.59 ppm, respectively. ekb.eg Other studies have explored derivatives like (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide, indicating that this class of compounds is of interest for developing new molluscicides. semanticscholar.orgresearchgate.net

**Table 2: Molluscicidal Activity of a Related Acetohydrazide Ligand and its Metal Complexes against *Eobania vermiculata***

| Compound | LC50 (ppm) | Reference |

|---|---|---|

| 2-(p-tolylamino)acetohydrazide (HL) | 87.92 | ekb.eg |

| Ni(II) complex of HL | 53.55 | ekb.eg |

| Co(II) complex of HL | 95.59 | ekb.eg |

Emerging and Diverse Applications in Materials and Analytical Sciences

Corrosion Inhibition Mechanisms and Performance

The protection of metals from corrosion is a critical industrial challenge, and organic heterocyclic compounds are a cornerstone of inhibitor development. Furan-hydrazone derivatives have demonstrated significant potential as effective corrosion inhibitors, particularly for steel in acidic environments. echemcom.comresearchgate.net The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. echemcom.com This inhibition is largely driven by the presence of heteroatoms (N, O) and π-electrons in the furan (B31954) ring and the azomethine group (–C=N–), which serve as active centers for adsorption. samipubco.com

Studies on compounds structurally similar to N'-(Furan-2-ylmethylene)acetohydrazide, such as Furan-2-ylmethylsulfanyl-acetic acid (N-thiobenzoyl)-Hydrazide (FATH) and N1, N2-Bis (furan-2-ylmethylene) benzene-1,2-diamine (SB), have shown excellent corrosion inhibition for carbon steel in hydrochloric acid solutions. echemcom.comresearchgate.net The inhibition efficiency of these molecules increases with higher concentrations, reaching up to 99.9% at 600 ppm for FATH. echemcom.comechemcom.com Research also indicates that the performance of these inhibitors is temperature-dependent; efficiency tends to decrease as temperature rises, suggesting that the adsorption is primarily physical (physisorption). echemcom.comechemcom.comsamipubco.com

| Inhibitor Compound | Metal | Medium | Maximum Inhibition Efficiency (%) | Isotherm Model | Reference |

|---|---|---|---|---|---|

| Furan-2-ylmethylsulfanyl-acetic acid (N-thiobenzoyl)-Hydrazide (FATH) | Carbon Steel | 0.1 M HCl | 99.9 | Langmuir | echemcom.comechemcom.com |

| N1, N2-Bis (furan-2-ylmethylene) benzene-1,2-diamine (SB) | 20# Carbon Steel | 1 M HCl | Not specified | Langmuir | researchgate.net |

| furan-2-ylmethyl sulfanyl (B85325) acetic acid furan-2-ylmethylenehydrazide (FSFD) | Mild Steel | 1.0 M HCl | Not specified (good inhibitor) | Not specified | iaea.org |

The mechanism of corrosion inhibition by furan-hydrazone derivatives is fundamentally linked to their adsorption behavior on the metal surface. echemcom.com To understand this interaction, researchers analyze adsorption isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. For several furan-hydrazone compounds, the adsorption process has been found to fit the Langmuir adsorption isotherm model well. echemcom.comresearchgate.netresearchgate.net This model assumes the formation of a monolayer of inhibitor molecules on the metal surface, with no interaction between the adsorbed molecules. echemcom.comsamipubco.com

Thermodynamic parameters calculated from these studies provide deeper insight into the adsorption process. The negative values for the Gibbs free energy of adsorption (ΔG°ads) indicate that the adsorption of these inhibitors is a spontaneous process. researchgate.netechemcom.com The calculated ΔG°ads values often suggest a mechanism that combines both physical adsorption (electrostatic interactions) and chemical adsorption (charge sharing or transfer between the inhibitor molecules and the metal surface). researchgate.net

Applications in Analytical Chemistry as Reagents and Sensors

The hydrazone functional group (–CO–NH–N=CH–) is a versatile component in the design of chemosensors. nih.govresearchgate.net The ability of this compound and related structures to bind with specific analytes, often resulting in a measurable colorimetric or fluorescent change, makes them valuable as analytical reagents and sensors. researchgate.netnih.gov

Hydrazones are widely used as chromogenic reagents for the spectrophotometric determination of metal ions. researchgate.net The this compound structure can act as a chelating ligand, binding to metal ions through its azomethine nitrogen and carbonyl oxygen atoms. nih.govnih.gov This complexation often produces intensely colored solutions, allowing for the sensitive and selective quantification of various metal ions using UV-Vis spectrophotometry. researchgate.net

Derivatives have been successfully used to form complexes with metal ions such as Copper(II), Cobalt(II), Nickel(II), and Zinc(II). nih.govnih.gov Furthermore, fluorescent furan-based hydrazones have been developed as sensors for anions, capable of detecting fluoride (B91410) (F⁻) and cyanide (CN⁻) ions with high sensitivity and fast response times, often observable by a change in color or fluorescence quenching under a UV lamp. researchgate.net The detection limits for these anions have been reported to be below 0.3 ppm. researchgate.net

| Analyte | Sensor Type | Detection Method | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Fluoride (F⁻) | Fluorescent Hydrazone | Fluorescence Quenching / Colorimetric | < 0.3 ppm | researchgate.net |

| Cyanide (CN⁻) | Fluorescent Hydrazone | Fluorescence Quenching / Colorimetric | < 0.3 ppm | researchgate.net |

| Trinitrotoluene (TNT) | Pyrenyl-Furan Hydrazone | Fluorescence Quenching (Paper-based) | 30 µM | rsc.org |

| Iron(III) (Fe³⁺) | Hydrazone-based chemosensor | Fluorescence Turn-on | Not specified | rsc.org |

| Copper(II) (Cu²⁺) | Hydrazone-based chemosensor | Colorimetric | Not specified | rsc.org |

Beyond simple ions, furan-hydrazone-based sensors are being engineered for the detection of specific organic molecules. A notable example is the development of a fluorescent probe containing pyrene-hydrazone furan moieties for the selective detection of the explosive compound trinitrotoluene (TNT). rsc.org In this system, the sensor operates via photoinduced electron transfer (PET), where the fluorescence of the probe is quenched upon binding with TNT. rsc.org This sensor was successfully integrated into a paper-based device, demonstrating its potential for creating portable, low-cost, and highly selective tools for on-site environmental monitoring and security screening. rsc.org The paper-based sensor exhibited a detection limit of 30 µM for TNT with a rapid reaction time of just five minutes. rsc.org Other related hydrazone systems have also shown promise in detecting nitrophenols. researchgate.net

Catalytic Applications in Organic Transformations

While Schiff bases and their metal complexes are generally recognized for their potential in catalysis, specific applications of this compound as a catalyst are not yet widely reported in scientific literature. nih.gov However, the broader family of furan-hydrazones has been utilized in synthetic organic chemistry. For instance, N,N-dimethyl hydrazones derived from furfural (B47365) have been employed as reactive dienes in Diels-Alder reactions. nih.gov In this context, the hydrazone group acts as an activating auxiliary, enabling the otherwise unreactive furfural to participate in cycloaddition reactions to produce valuable aromatic compounds under mild conditions. nih.gov This demonstrates the utility of the furan-hydrazone structure in facilitating complex organic transformations, though not in a catalytic cycle. The exploration of metal complexes of this compound as true catalysts remains a promising area for future research.

Potential in Optoelectronic and Polymer Science

The conjugated system within the this compound structure points to its potential in the fields of optoelectronics and polymer science. The furan ring is a bio-based building block that has been incorporated into various advanced materials, including semiconductors for solar cells, fluorescent materials, and light-emitting materials for OLEDs. nih.gov